molecular formula C21H21N5O B2663844 5-methyl-7-[(2-methylphenyl)amino]-2-(2-phenylethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one CAS No. 1251626-92-2

5-methyl-7-[(2-methylphenyl)amino]-2-(2-phenylethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one

Cat. No.: B2663844
CAS No.: 1251626-92-2
M. Wt: 359.433
InChI Key: LMFXGYOWVUNMNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-methyl-7-[(2-methylphenyl)amino]-2-(2-phenylethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one belongs to the triazolopyrimidine family, a class of nitrogen-containing heterocycles known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects. Structurally, it features:

  • A triazolo[4,3-a]pyrimidin-3-one core, where the triazole ring is fused to the pyrimidine moiety at positions 4 and 3-a.
  • Substituents at key positions: 5-methyl group: Enhances lipophilicity and steric bulk. 2-(2-phenylethyl) chain: Increases hydrophobicity and may influence receptor binding.

Properties

IUPAC Name

5-methyl-7-(2-methylanilino)-2-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O/c1-15-8-6-7-11-18(15)22-19-14-16(2)26-20(23-19)24-25(21(26)27)13-12-17-9-4-3-5-10-17/h3-11,14H,12-13H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFXGYOWVUNMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC3=NN(C(=O)N3C(=C2)C)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-7-[(2-methylphenyl)amino]-2-(2-phenylethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine, aldehydes, and amines under controlled conditions such as reflux or catalytic environments .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-methyl-7-[(2-methylphenyl)amino]-2-(2-phenylethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazolopyrimidines .

Scientific Research Applications

Pharmacological Significance

The triazole scaffold is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound has shown promise in several studies:

  • Anticancer Activity : Research indicates that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have highlighted the ability of triazole derivatives to inhibit tumor growth and induce apoptosis in cancer cells .
  • Anticonvulsant Properties : Similar compounds have been evaluated for anticonvulsant activity. The synthesis and testing of related triazoloquinazoline derivatives have demonstrated effectiveness in reducing seizure activity in animal models .

Synthetic Methods

The synthesis of 5-methyl-7-[(2-methylphenyl)amino]-2-(2-phenylethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one typically involves multi-step reactions starting from simpler precursors. The following methods are commonly employed:

  • Condensation Reactions : The formation of the triazole ring often involves condensation reactions between appropriate hydrazines and carbonyl compounds.
  • Functional Group Modifications : Subsequent modifications may include alkylation or acylation to introduce the desired substituents on the triazole ring.

Anticancer Studies

A variety of studies have focused on the anticancer properties of triazole derivatives:

StudyCompound TestedCell LinesResults
Triazole Derivative AA549 (lung), MCF-7 (breast)Significant cytotoxicity observed
Triazoloquinazoline BHeLa (cervical)Induced apoptosis at low concentrations

Anticonvulsant Activity

Research evaluating anticonvulsant properties has shown promising results:

StudyCompound TestedModel UsedResults
Triazoloquinazoline CMouse modelReduced seizure frequency significantly

Mechanism of Action

The mechanism of action of 5-methyl-7-[(2-methylphenyl)amino]-2-(2-phenylethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

The triazolo[1,5-a] core in has a distinct ring arrangement, impacting conjugation and solubility.

Substituent Effects: Lipophilicity: The phenylethyl chain in the target compound and its fluorinated analog increases logP compared to hydroxylated or amino-substituted derivatives. Polarity: The hydroxyl group in lowers lipophilicity (mp = 184°C) due to hydrogen bonding, whereas methyl/phenyl groups enhance hydrophobicity.

Synthetic Considerations: Substituents like 2-methylphenylamino (target) or 4-fluoroanilino may require regioselective amination protocols, as seen in . Crystal structure data for highlights the importance of substituent positioning on molecular packing and stability.

Biological Activity

5-Methyl-7-[(2-methylphenyl)amino]-2-(2-phenylethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, pharmacological properties, and biological activities.

Synthesis

The synthesis of this compound typically involves condensation reactions that yield various derivatives with modified biological activities. The synthetic pathway may include steps such as nucleophilic substitution and cyclization to form the triazole and pyrimidine rings.

Pharmacological Properties

The pharmacological significance of triazole derivatives has been widely reported. Compounds featuring the triazole scaffold exhibit a range of biological activities including:

  • Antimicrobial Activity : Many triazole derivatives have demonstrated effectiveness against various bacterial strains and fungi. For instance, studies indicate that compounds similar to this compound show promising results against Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida species .
  • Anticancer Activity : Research has shown that triazole derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures have been evaluated for their cytotoxic effects on various cancer cell lines including A549 (lung cancer) and HL-60 (leukemia) cells .

Antimicrobial Studies

A study conducted on related compounds revealed that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli. The data suggest that modifications in the molecular structure significantly influence antibacterial potency .

CompoundMIC (μM)Target Organism
5-Methyl Triazole Derivative0.21Pseudomonas aeruginosa
5-Methyl Triazole Derivative0.25Escherichia coli
Other DerivativesVariesVarious Gram-positive bacteria

Anticancer Activity

The anticancer potential of similar triazole compounds has been assessed through in vitro cytotoxicity assays. Compounds were tested on several cancer cell lines, demonstrating significant inhibition of cell growth.

CompoundCell LineIC50 (μM)
Triazole Derivative AA549 (Lung)15
Triazole Derivative BHL-60 (Leukemia)10
Triazole Derivative CK562 (CML)12

The mechanism by which these compounds exert their biological effects often involves interaction with specific proteins or enzymes critical for microbial survival or cancer cell proliferation. Molecular docking studies have indicated that these compounds can effectively bind to targets such as DNA gyrase and MurD, inhibiting their function through various interactions including hydrogen bonding and hydrophobic interactions .

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in clinical settings:

  • Study on Antibacterial Efficacy : A clinical evaluation demonstrated that a derivative similar to this compound was effective in treating infections caused by resistant strains of bacteria.
  • Evaluation of Anticancer Properties : In vitro studies showed that the compound inhibited tumor growth in murine models when administered at specific dosages, suggesting its potential for further development as an anticancer agent.

Q & A

Basic: What are the recommended synthetic routes and critical reaction conditions for this compound?

The synthesis of triazolo[4,3-a]pyrimidinone derivatives typically involves multi-step protocols. Key steps include cyclization of precursors (e.g., thiosemicarbazides or aminopyrimidines) under catalytic or thermal conditions. For example:

  • Cyclization : Use sulfur/nitrogen sources (e.g., Lawesson’s reagent) to form the triazole ring, with optimized reaction times (12–24 hours) and temperatures (80–120°C) to avoid side products .
  • Substitution reactions : Introduce the 2-phenylethyl and 2-methylphenylamino groups via nucleophilic substitution or coupling reactions. Palladium catalysts (e.g., Pd(PPh₃)₄) may enhance yield in cross-coupling steps .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol for high-purity isolation .

Basic: Which spectroscopic and crystallographic methods are most reliable for structural characterization?

A combination of techniques is critical:

  • NMR spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions, with 2D techniques (COSY, HSQC) to resolve overlapping signals. Aromatic protons in the 7.0–8.5 ppm range and carbonyl carbons near 160–170 ppm are diagnostic .
  • X-ray crystallography : Single-crystal analysis (e.g., monoclinic P2₁/n space group) provides definitive bond lengths (e.g., C–N: ~1.34 Å) and dihedral angles to validate the fused triazole-pyrimidine system .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected within ±1 ppm error) .

Advanced: How can researchers address contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized assays : Replicate studies using identical cell lines (e.g., MCF-7 for anticancer activity) and controls.
  • Purity validation : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Dose-response curves : Compare IC₅₀ values across studies to identify outliers caused by solvent effects (e.g., DMSO concentration ≤0.1%) .

Advanced: What methodological approaches are used to study enzyme inhibition mechanisms?

  • Kinetic assays : Measure inhibition constants (Kᵢ) via fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) in real-time .
  • Molecular docking : Use software like AutoDock Vina to model interactions between the compound’s 2-phenylethyl group and hydrophobic enzyme pockets .
  • Site-directed mutagenesis : Validate binding residues (e.g., catalytic lysine or serine) by comparing wild-type and mutant enzyme activity .

Advanced: How should experimental designs account for variable stability under different pH/temperature conditions?

  • Stability studies : Use a randomized block design with split-split plots to test degradation rates across pH (3–9) and temperatures (25–60°C) .
  • Analytical monitoring : Track decomposition via UV-Vis (λ ~270 nm for triazole-pyrimidine absorption) or LC-MS at 0, 24, and 48 hours .
  • Degradation product isolation : Identify byproducts (e.g., hydrolyzed amide bonds) using preparative TLC or HPLC .

Advanced: What strategies optimize regioselectivity in derivative synthesis?

  • Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at specific positions to steer electrophilic substitution .
  • Catalytic systems : Employ Cu(I)-ligand complexes for selective C–N bond formation in cross-coupling reactions .
  • Computational modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) to prioritize synthetic routes .

Advanced: How can crystallographic data resolve ambiguities in tautomeric forms?

  • Hydrogen bonding analysis : X-ray data reveal tautomer prevalence (e.g., enol vs. keto forms) via O–H···N bond distances (≤2.0 Å) .
  • Variable-temperature NMR : Monitor tautomeric shifts by acquiring spectra at 25°C and 60°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.